3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride
描述
Historical Context and Discovery Pathway
The synthesis of azabicyclo[3.1.1]heptane derivatives emerged from efforts to create three-dimensional analogs of piperidine scaffolds, which dominate central nervous system (CNS) drug discovery. While early bicyclic systems like tropane alkaloids were explored in the 20th century, the specific 3-methyl-3-azabicyclo[3.1.1]heptan-6-amine framework gained attention in the 2010s as part of broader trends favoring conformationally restricted amines.
A pivotal advancement occurred through malonate-based alkylation strategies, as demonstrated by large-scale syntheses of related 6-azabicyclo[3.1.1]heptane derivatives. For instance, cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate served as a precursor for constructing the bicyclic core via double alkylation, enabling kilogram-scale production of intermediates like N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid. Subsequent functionalization pathways, including oxidative decarboxylation and diastereoselective transformations, provided access to diverse 3-substituted variants. The dihydrochloride salt form of 3-methyl-3-azabicyclo[3.1.1]heptan-6-amine likely originated from salt-forming reactions to improve solubility and crystallinity for pharmacological testing.
Nomenclature and Structural Classification within Azabicyclic Systems
The systematic IUPAC name This compound encodes critical structural features:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2089649-12-5 (dihydrochloride) | |
| 1240526-72-0 (free base) | ||
| Molecular Formula | C₇H₁₆Cl₂N₂ | |
| Molecular Weight | 199.12 g/mol | |
| Bicyclic System | Bicyclo[3.1.1]heptane |
The bicyclo[3.1.1]heptane framework comprises a seven-membered ring system with bridgehead atoms at positions 1 and 3, creating two fused rings of three and four members. The "aza" designation indicates nitrogen substitution at position 3, while the methyl group and amine occupy positions 3 and 6, respectively. This arrangement imposes significant ring strain, resulting in a puckered conformation that differs markedly from planar piperidine derivatives.
属性
IUPAC Name |
3-methyl-3-azabicyclo[3.1.1]heptan-6-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-3-5-2-6(4-9)7(5)8;;/h5-7H,2-4,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBUXBCMZOUIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(C1)C2N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a cyclization reaction. This can be achieved using a suitable precursor, such as a linear amine, under specific reaction conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar reagents.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
科学研究应用
Medicinal Chemistry
The compound is primarily noted for its potential applications in drug development due to its structural properties that allow it to act as a pharmacophore in various therapeutic contexts.
Anticancer Research
Recent studies have highlighted the use of 3-methyl-3-azabicyclo[3.1.1]heptan-6-amine derivatives in the synthesis of compounds with anticancer properties. For instance, derivatives of this bicyclic amine have been utilized as building blocks in the development of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins implicated in cancer progression .
Antihistamine Development
The core structure of this compound has been incorporated into antihistamine drugs, such as Rupatidine, which has demonstrated improved physicochemical properties compared to traditional antihistamines that utilize a pyridine ring . This modification suggests a promising avenue for enhancing the efficacy and safety profiles of antihistamines.
Synthetic Applications
The synthesis of 3-methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride has been explored extensively, leading to various methodologies that underline its utility as a synthetic intermediate.
Multigram Synthesis Techniques
Innovative synthetic routes have been developed for producing this compound in multigram quantities, which is essential for both research and commercial applications. One such method involves intramolecular imide formation from cyclobutane derivatives, showcasing the compound's versatility as a synthetic intermediate for other complex molecules .
Building Block for Complex Molecules
The compound serves as a valuable building block for synthesizing bridged analogs of known drugs, including Thalidomide derivatives, which are significant in treating multiple myeloma and other conditions .
Case Studies
Several case studies illustrate the practical applications and benefits of using this compound in research:
作用机制
The mechanism of action of 3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways, influencing physiological processes .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ in substituents, nitrogen atom count, or functional groups. Key comparisons include:
Substituent Modifications
exo-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride (CAS 2306249-56-7):
3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine (CAS 1240527-04-1):
- 3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine: Propyl substituent balances lipophilicity and steric effects. Limited availability; often out of stock .
Nitrogen Atom Addition
- 3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride (CAS 1536392-01-4): Contains an additional nitrogen atom in the bicyclic framework. Enhanced basicity and hydrogen-bonding capacity compared to the mono-azabicyclo analog .
6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride (CAS 2089649-86-3):
Functional Group Differences
Key Research Findings
- Stability : The dihydrochloride form of the methyl derivative offers superior stability compared to free-base analogs, critical for long-term storage .
- Reactivity : Benzyl-substituted analogs exhibit slower reaction kinetics in alkylation studies due to steric hindrance .
- Market Trends : Discontinuation of certain derivatives (e.g., benzyl) reflects shifting demand toward methyl and diazabicyclo variants in drug development pipelines .
生物活性
3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride (CAS No. 2089649-12-5) is a bicyclic compound with significant biological activity, particularly in the context of neuropharmacology and cancer research. This compound is part of a class of azabicyclic amines that have garnered attention due to their potential therapeutic applications, including their roles as ligands for various receptors and their cytostatic effects on tumor cells.
Chemical Structure and Properties
The molecular formula of this compound is CHClN, with a molecular weight of 199.12 g/mol. The compound features a bicyclic structure that contributes to its unique pharmacological properties.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 199.12 g/mol |
| CAS Number | 2089649-12-5 |
| IUPAC Name | This compound |
Pharmacological Profile
Research has indicated that compounds similar to 3-methyl-3-azabicyclo[3.1.1]heptan-6-amine exhibit interactions with various neurotransmitter receptors, particularly the μ-opioid receptor, which is crucial for pain modulation and other physiological responses.
Case Studies and Findings
- Cytostatic Effects : In studies involving 3T3-SV40 cells, treatment with related compounds showed a significant reduction in cell motility and an increase in the number of cells arrested in the G0/G1 phase of the cell cycle. This suggests that these compounds may inhibit tumor growth effectively, comparable to established chemotherapeutic agents like cisplatin .
- Actin Cytoskeleton Disruption : Compounds similar to 3-methyl-3-azabicyclo[3.1.1]heptan-6-amine were shown to induce changes in the actin cytoskeleton of treated cells, leading to decreased stress fiber formation and altered cell morphology, which are indicative of cytostatic activity .
The biological activity of this compound may be attributed to its ability to bind selectively to specific receptors, leading to downstream effects that modulate cellular processes such as proliferation and apoptosis.
Binding Affinity
Research indicates that structural modifications in azabicyclic compounds can lead to enhanced binding affinities for μ-opioid receptors, suggesting potential for development as therapeutic agents for conditions such as chronic pain .
常见问题
Q. What are the key considerations in synthesizing 3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires strict control of temperature (0–25°C to minimize side reactions) and pH (7–9 to stabilize protonation). Solvents like ethanol or acetonitrile enhance solubility and reaction efficiency. Progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . Post-synthesis, purification via distillation or recrystallization under reduced pressure improves purity.
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Reduces side reactions |
| pH | 7–9 | Stabilizes protonation |
| Solvent | Ethanol/ACN | Enhances reaction efficiency |
| Monitoring | TLC/HPLC | Tracks reaction progress |
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : Assigns proton/carbon environments and validates bicyclic framework .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and spatial arrangement of the bicyclic core .
Q. What analytical techniques are recommended to assess the purity of this compound?
- Methodological Answer :
- HPLC : Quantifies purity (>95% typical) using reverse-phase columns and UV detection .
- NMR : Detects impurities via integration of proton signals .
- Elemental Analysis : Validates stoichiometry of the dihydrochloride salt .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
- Methodological Answer : Stereochemical configuration (e.g., endo vs. exo) dictates receptor-binding affinity. For example, molecular docking and molecular dynamics (MD) simulations predict interactions with dopamine receptors. Experimental validation uses chiral resolution (e.g., chiral HPLC) and X-ray crystallography to correlate spatial arrangement with activity .
Q. What catalytic systems optimize hydrogenation steps in synthesizing derivatives of this compound?
- Methodological Answer : Ni-Re alloy under high-pressure hydrogenation (50 bar, 16 hours) effectively reduces intermediates like oximes to amines, achieving >90% yield. Solvent choice (e.g., methanol with 10% ammonia) and catalyst loading (1 g per 6.1 g substrate) are critical .
Q. How can computational modeling predict the pharmacokinetic properties of structural analogs?
- Methodological Answer :
Q. Table 2: Computational Tools for Pharmacokinetic Prediction
| Tool | Application | Reference |
|---|---|---|
| Schrödinger Suite | Docking with neurotransmitter receptors | |
| SwissADME | logP, solubility prediction |
Q. What strategies enhance receptor selectivity in azabicyclo derivatives?
- Methodological Answer :
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-position modulates affinity for serotonin vs. dopamine receptors .
- Radioligand Binding Assays : Quantify selectivity using in vitro receptor panels (e.g., Ki values for D₂ vs. 5-HT₂A) .
Q. How do structural modifications to the bicyclic framework affect enzymatic stability?
- Methodological Answer :
- Protease Resistance : Methylation of the amine group reduces susceptibility to MAO-A/B degradation, assessed via LC-MS metabolic stability assays .
- pH-Dependent Stability : pKa values (determined via potentiometric titration) predict solubility and stability in physiological environments .
Data Contradiction Analysis
- vs. : While emphasizes low-temperature synthesis to minimize side reactions, uses room-temperature hydrogenation. Resolution lies in substrate-specific optimization: strained intermediates may require milder conditions, while stable intermediates tolerate higher temperatures .
- vs. : Methoxy derivatives () show enhanced bioavailability, but benzyl derivatives () exhibit stronger receptor binding. This highlights a trade-off between pharmacokinetics and pharmacodynamics, requiring balanced SAR studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
